molecular formula C29H37N3O2 B1218714 Deoxytubulosine CAS No. 2632-30-6

Deoxytubulosine

Número de catálogo: B1218714
Número CAS: 2632-30-6
Peso molecular: 459.6 g/mol
Clave InChI: AVJZNOIWPGXYKM-LXFCCGDJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deoxytubulosine is a harmala alkaloid.

Aplicaciones Científicas De Investigación

Chemical Structure and Mechanism of Action

Deoxytubulosine is characterized by its complex structure, which allows it to interact with various biological targets, notably dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial in nucleotide biosynthesis, making them significant targets in cancer therapy.

  • Dihydrofolate Reductase (DHFR) : this compound has been shown to inhibit DHFR activity, which is essential for DNA synthesis. The inhibition of DHFR can disrupt the proliferation of cancer cells. Studies indicate that this compound displays a non-competitive inhibition pattern with an IC50 value of approximately 30 µM against DHFR .
  • Thymidylate Synthase (TS) : In addition to DHFR, this compound also inhibits TS, which is pivotal in the de novo synthesis pathway of thymidine. This property suggests its potential use in treating leukemias, particularly chronic myeloblastic leukemia (CML) and acute lymphoblastic leukemia (ALL), where TS levels are significantly elevated .

Anticancer Applications

This compound has demonstrated promising cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : It has been evaluated against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The results showed significant cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil .
  • Mechanistic Insights : The compound's ability to inhibit key enzymes involved in nucleotide metabolism positions it as a candidate for further development in cancer therapeutics. Molecular docking studies have suggested that this compound binds effectively to the active sites of these enzymes, disrupting their function and leading to reduced cell viability .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored:

  • Activity Spectrum : Research indicates that this compound exhibits antibacterial and antifungal properties. It was found to be effective against various pathogenic bacteria and fungi, suggesting its utility in treating infections .
  • Mechanism : The antimicrobial activity is hypothesized to arise from its interaction with bacterial DHFR, similar to its action in cancer cells. This dual-targeting capability makes this compound a versatile compound in both oncology and infectious disease contexts .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget EnzymeIC50 Value (µM)Cell Lines TestedReference
AnticancerDihydrofolate Reductase30A-549, MCF-7 ,
AnticancerThymidylate Synthase50CML, ALL leukocytes
AntimicrobialVarious pathogensNot specifiedBacterial and fungal strains ,

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on the cytotoxic effects of this compound on A-549 and MCF-7 cell lines demonstrated significant growth inhibition at concentrations as low as 30 µM. The study utilized both live-cell imaging and viability assays to quantify the effects over 48 hours, confirming the compound's potential as a lead candidate for further development in cancer treatment .

Propiedades

Número CAS

2632-30-6

Fórmula molecular

C29H37N3O2

Peso molecular

459.6 g/mol

Nombre IUPAC

(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C29H37N3O2/c1-4-18-17-32-12-10-19-15-27(33-2)28(34-3)16-23(19)26(32)14-20(18)13-25-29-22(9-11-30-25)21-7-5-6-8-24(21)31-29/h5-8,15-16,18,20,25-26,30-31H,4,9-14,17H2,1-3H3/t18-,20-,25+,26-/m0/s1

Clave InChI

AVJZNOIWPGXYKM-LXFCCGDJSA-N

SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

SMILES isomérico

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

SMILES canónico

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxytubulosine
Reactant of Route 2
Deoxytubulosine
Reactant of Route 3
Deoxytubulosine
Reactant of Route 4
Deoxytubulosine
Reactant of Route 5
Deoxytubulosine
Reactant of Route 6
Deoxytubulosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.